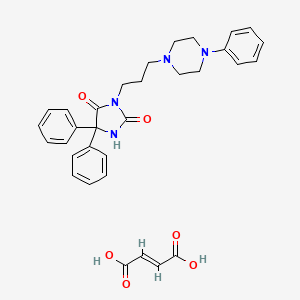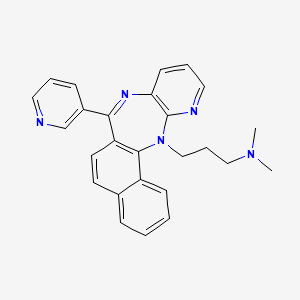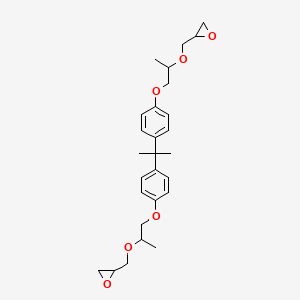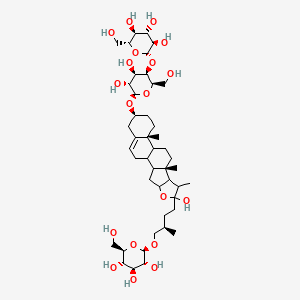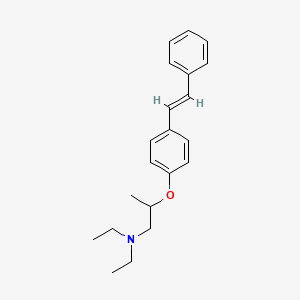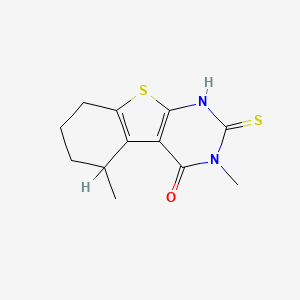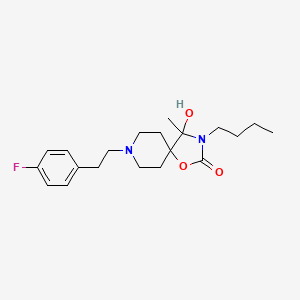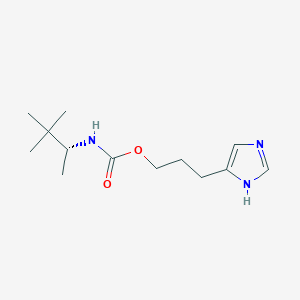
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is a complex organic compound with a unique structure that combines a benzimidazole core with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-ethoxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to nitration to introduce the nitro group. The final step involves the alkylation of the benzimidazole with beta-methyl-1-propanoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-amino-1H-benzimidazole-1-propanoic acid.
Substitution: Halogenated derivatives of the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
- 2-((4-Chlorophenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
Uniqueness
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
141246-00-6 |
|---|---|
Molekularformel |
C20H21N3O5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
3-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C20H21N3O5/c1-3-28-16-7-4-14(5-8-16)11-19-21-17-12-15(23(26)27)6-9-18(17)22(19)13(2)10-20(24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
ONDARZUHDLKPNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2C(C)CC(=O)O)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




